3-Oxohexadecanoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

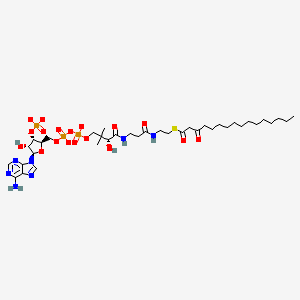

3-oxopalmitoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 3-oxopalmitoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxopalmitoyl-CoA.

Applications De Recherche Scientifique

Role in Fatty Acid Metabolism

3-Oxohexadecanoyl-CoA is integral to the metabolism of very long-chain fatty acids. It serves as an intermediate in the peroxisomal beta-oxidation pathway, which is essential for breaking down fatty acids that are longer than 16 carbons. This process is critical for energy production and the maintenance of lipid homeostasis within cells .

Peroxisomal Beta-Oxidation

- Function : this compound is produced during the beta-oxidation of hexadecanoic acid (palmitic acid) in peroxisomes.

- Significance : The compound aids in the degradation of excess fatty acids, preventing accumulation that could lead to lipotoxicity and related metabolic disorders .

Analytical Applications

The synthesis and detection of this compound have been explored for analytical purposes, particularly using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of various acyl-CoA derivatives, which are crucial for studying enzymatic activities related to fatty acid metabolism .

HPLC Method Development

- Study : A study established a robust HPLC method for detecting this compound alongside other CoA esters.

- Outcome : This method enhances the ability to measure hydratase and dehydrogenase activities of bifunctional proteins involved in fatty acid metabolism, facilitating research into metabolic disorders .

Biochemical Research

Research involving this compound extends into understanding enzyme mechanisms and metabolic pathways. It has been utilized to investigate the activity of bifunctional proteins, which are essential for the proper functioning of metabolic processes involving fatty acids.

Enzyme Activity Studies

- Bifunctional Proteins : The compound is used to study D-bifunctional protein and L-bifunctional protein activities, which are key enzymes in the beta-oxidation pathway.

- Significance : Understanding these enzymes can provide insights into metabolic diseases linked to fatty acid metabolism and potential therapeutic targets .

Clinical Implications

Given its role in fatty acid metabolism, this compound has potential clinical implications, particularly concerning insulin resistance and metabolic syndrome.

Metabolic Disorders

- Insulin Resistance : Elevated levels of certain acyl-CoAs, including this compound, have been correlated with insulin resistance, suggesting that this compound may play a role in lipotoxicity within non-adipose tissues .

- Therapeutic Target : Investigating the pathways involving this compound could lead to new strategies for treating metabolic disorders.

Summary Table of Applications

Analyse Des Réactions Chimiques

Key Steps:

-

Reformatsky Reaction : Tetradecanal reacts with ethyl bromoacetate to yield ethyl 3-hydroxyhexadecanoate .

-

Oxidation : Jones’ reagent oxidizes the 3-hydroxyl group to a ketone, forming ethyl 3-oxohexadecanoate .

-

Acetalization : Ethylene glycol protects the 3-oxo group, producing 3,3-ethylenedioxyhexadecanoic acid .

-

CoA Conjugation : The carboxylic acid is activated via mixed anhydride and coupled to coenzyme A .

Metabolic Reactions

This compound participates in mitochondrial and peroxisomal pathways:

β-Oxidation Cycle

-

Dehydrogenation : Long-chain acyl-CoA dehydrogenase (LCAD) removes hydrogens, forming trans-2-hexadecenoyl-CoA and FADH₂ .

-

Hydration : Enoyl-CoA hydratase adds water to yield (S)-3-hydroxyhexadecanoyl-CoA .

-

Oxidation : 3-Hydroxyacyl-CoA dehydrogenase generates NADH and this compound .

-

Thiolytic Cleavage : Acetyl-CoA acyltransferase splits the molecule into acetyl-CoA and a shortened acyl-CoA .

Chain Elongation

In mitochondria, acetyl-CoA acyltransferase catalyzes condensation with acetyl-CoA to form this compound, which is reduced to hydroxyacyl-CoA for further elongation .

HPLC Separation Conditions :

| Parameter | Optimal Value | Resolution (Rs) |

|---|---|---|

| Mobile Phase | 65% Methanol/35% H₂O | 1.48 (vs. R-isomer) |

| pH | 5.0–7.0 | 1.24 (vs. S-isomer) |

| Column | Chiralcel OD-RH | Baseline separation |

Figure 1: Elution Order

-

(R)-3-Hydroxyhexadecanoyl-CoA

-

This compound

-

(S)-3-Hydroxyhexadecanoyl-CoA

-

trans-2-Hexadecenoyl-CoA

Stability and Reactivity

-

pH Sensitivity : Degrades rapidly at extremes (pH <3 or >8), with optimal stability at pH 5–7 .

-

Thermal Stability : Stable at 4°C for 48 hours but decomposes at 25°C within 24 hours .

Case Study: DEHP-Induced Metabolic Disruption

Exposure to di(2-ethylhexyl) phthalate (DEHP) increases hepatic 3-oxoacyl-CoA levels, including 3-keto-2-ethylhexanoyl-CoA (98-fold induction) . This disrupts β-oxidation by overloading CoA pools and inhibiting thiolase activity .

Comparative Analysis of 3-Oxoacyl-CoA Species

This compound serves as a linchpin in lipid metabolism, with its synthesis and degradation tightly regulated. Advances in HPLC separation and metabolic profiling have clarified its role in diseases like peroxisomal disorders . Future studies should explore its interactions with bifunctional proteins (D- and L-BP) to refine therapeutic strategies for metabolic syndromes.

Propriétés

Formule moléculaire |

C37H60N7O18P3S-4 |

|---|---|

Poids moléculaire |

1015.9 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |

Clé InChI |

NQMPLXPCRJOSHL-BBECNAHFSA-J |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.